n-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methylpropane-2-sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide typically involves the reaction of 3-(aminomethyl)aniline with N-methylpropane-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to the aminomethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
Oxidation: Formation of N-(3-(Nitromethyl)phenyl)-N-methylpropane-2-sulfonamide.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Aminomethyl)phenyl)-N,N-dimethylamine
- N-(3-(Aminomethyl)benzyl)acetamidine
- N-(3-(Aminomethyl)-4-fluorophenyl)-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Uniqueness
N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and sulfonamide groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)16(14,15)13(3)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3 |
InChI Key |
FCRYHLGSNLMEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C1=CC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.